

commercial suppliers and synthesis of 4'-Phosphopantetheine

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Compound of Interest		
Compound Name:	4'-Phosphopantetheine	
Cat. No.:	B1211885	Get Quote

Application Notes and Protocols: 4'-Phosphopantetheine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Phosphopantetheine (4'-PP) is a pivotal molecule in cellular metabolism, serving as the prosthetic group for acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). These carrier proteins are essential components of large multienzyme complexes responsible for the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. The covalent attachment of the 4'-PP arm to a conserved serine residue of an apo-carrier protein is a crucial post-translational modification that converts it into the active holo-form. This modification is catalyzed by phosphopantetheinyl transferases (PPTases). The flexible 4'-PP arm, with its terminal thiol group, tethers the growing acyl or peptidyl chain and shuttles it between the various catalytic domains of the synthase machinery. Given its central role in the production of a vast array of primary and secondary metabolites, including many with therapeutic properties, **4'-Phosphopantetheine** and the enzymes involved in its attachment are significant targets for research and drug development.

Commercial Suppliers of 4'-Phosphopantetheine



Methodological & Application

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For researchers requiring **4'-Phosphopantetheine** for in vitro assays or as an analytical standard, several commercial suppliers offer this compound. The table below summarizes key information from various vendors. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.



Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Smolecule	4'- Phosphopa ntetheine	S590240	2226-71-3	C11H23N2O 7PS	358.35	In Stock.[1]
EvitaChem	4'- Phosphopa ntetheine	EVT- 432294	2226-71-3	C11H23N2O 7PS	358.35	Inquire for price and availability. [2]
Biosynth	4'- Phosphopa ntetheine disodium	FP184133	32485-99- 7	C11H21N2N a2O7PS	404.33	5 mg, 10 mg, 25 mg pack sizes available. [3]
BenchChe m	4'- Phosphopa ntetheine	B1211885	2226-71-3	C11H23N2O 7PS	358.35	For research use only.[4]
Coenza	4'- phosphopa ntetheine, Free acid	-	2226-71-3	C11H23N2O 7PS	358.35	-
LookChem	4'- Phosphopa ntetheine	-	2226-71-3	C11H23N2O 7PS	358.35	Lists multiple suppliers. [5]
Sigma- Aldrich	(R)- Pantethein e	16702	496-65-1	C11H22N2O 4S	278.37	Note: This is Pantethein e, not 4'- Phosphopa ntetheine. [6]



Synthesis of 4'-Phosphopantetheine Enzymatic Synthesis Protocol

The enzymatic synthesis of **4'-Phosphopantetheine** is accomplished by reconstituting the initial steps of the universal Coenzyme A (CoA) biosynthetic pathway. This method provides the biologically relevant stereoisomer. The overall process involves the expression and purification of three key enzymes, followed by a multi-enzyme reaction.

- 1. Gene Cloning, Expression, and Purification of Enzymes:
- Pantothenate Kinase (PanK / CoaA): Catalyzes the phosphorylation of pantothenate.
- Phosphopantothenoylcysteine Synthetase (PPCS / CoaB): Catalyzes the condensation of 4'phosphopantothenate with cysteine.
- Phosphopantothenoylcysteine Decarboxylase (PPCDC / CoaC): Catalyzes the decarboxylation of phosphopantothenoylcysteine to yield 4'-Phosphopantetheine.

Protocol:

- Cloning: Obtain the genes encoding PanK, PPCS, and PPCDC from a suitable source (e.g., E. coli or B. subtilis). Clone each gene into an expression vector with a purification tag (e.g., His-tag).
- Expression: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cultures to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression with IPTG.
- Purification: Harvest the cells by centrifugation. Lyse the cells and purify the His-tagged proteins using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. Elute the purified proteins and dialyze against a suitable storage buffer. Confirm purity by SDS-PAGE.
- 2. In Vitro Enzymatic Reaction:

Materials:



- Purified PanK, PPCS, and PPCDC enzymes.
- D-Pantothenic acid (Vitamin B5)
- L-Cysteine
- ATP (or CTP, depending on the PPCS enzyme source; bacterial PPCS often uses CTP)
- MgCl₂
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Dithiothreitol (DTT)

Protocol:

- Set up the reaction mixture in the reaction buffer with the following final concentrations:
 - o D-Pantothenic acid: 1 mM
 - L-Cysteine: 2 mM
 - o ATP (or CTP): 5 mM
 - MgCl₂: 10 mM
 - DTT: 2 mM
 - PanK: 10 μg/mL
 - PPCS: 10 μg/mL
 - PPCDC: 10 μg/mL
- Incubate the reaction at 37°C. Monitor the progress of the reaction by a suitable method, such as HPLC or LC-MS, to detect the formation of **4'-Phosphopantetheine**.
- The reaction time can vary, but significant product formation is typically observed within a few hours.



 Purify the 4'-Phosphopantetheine from the reaction mixture using techniques like anionexchange chromatography or reversed-phase HPLC.

Chemical Synthesis Overview

A modular chemical synthesis of **4'-Phosphopantetheine** has been reported, starting from the chiral precursor D-pantolactone. This multi-step process allows for the generation of analogs with modifications in different parts of the molecule. The synthesis generally involves:

- Protection of the hydroxyl groups of D-pantolactone.
- Ring-opening to form a linear pantoic acid derivative.
- Coupling with a protected β-alanine moiety.
- Coupling with a protected cysteamine moiety.
- · Phosphorylation of the primary hydroxyl group.
- Deprotection to yield 4'-Phosphopantetheine.

Due to the complexity and number of steps, researchers are advised to consult the primary literature for a detailed experimental protocol.

Application Protocols

Protocol 1: In Vitro Acyl Carrier Protein (ACP) Phosphopantetheinylation Assay

This assay is used to determine the activity of a phosphopantetheinyl transferase (PPTase), such as Sfp from Bacillus subtilis, which transfers the 4'-phosphopantetheinyl moiety from Coenzyme A to an apo-ACP, converting it to the active holo-ACP.

Materials:

- Purified apo-ACP (e.g., from E. coli)
- Purified PPTase (e.g., Sfp)



- Coenzyme A (CoA) lithium salt
- MgCl₂
- Dithiothreitol (DTT)
- Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 7.6)
- Quenching solution (e.g., 25% formic acid)
- LC-MS system for analysis

Protocol:

- Prepare a reaction mixture in the reaction buffer with the following final concentrations:
 - apo-ACP: 150 μM
 - PPTase (Sfp): 1 μM
 - Coenzyme A: 1.5 mM
 - o MgCl₂: 10 mM
 - DTT: 2.5 mM
- Incubate the reaction at room temperature overnight.[1]
- To monitor the reaction, take a 50 μ L aliquot of the reaction mixture and quench it by adding 10 μ L of 25% formic acid.[6]
- Analyze the quenched sample by LC-MS to determine the extent of conversion from apo-ACP to holo-ACP. The mass of holo-ACP will be 340.3 Da greater than that of apo-ACP, corresponding to the addition of the 4'-phosphopantetheinyl group.

Protocol 2: Type III Polyketide Synthase (PKS) Activity Assay



This assay measures the activity of a Type III PKS by monitoring the formation of the polyketide product from a starter-CoA and an extender unit, malonyl-CoA.

Materials:

- Purified Type III PKS enzyme
- Starter-CoA (e.g., N-methylanthraniloyl-CoA for quinolone synthase)
- Malonyl-CoA (can be radiolabeled, e.g., [2-14C]malonyl-CoA, for sensitive detection)
- Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
- Quenching solution (e.g., 5% acetic acid)
- · Ethyl acetate for extraction
- TLC plate and developing solvent system
- · Phosphorimager or HPLC-MS for product analysis

Protocol:

- Set up the standard reaction mixture with the following components:
 - Starter-CoA: 200 μM
 - Malonyl-CoA: 100 μM (including a small amount of [2-14C]malonyl-CoA for radiolabeling)
 - Purified PKS enzyme: 45 μg in a total reaction volume of 100 μL
- Incubate the reaction at 30°C for 60 minutes.[7]
- Stop the reaction by adding 10 μL of 5% acetic acid.[7]
- Extract the product by adding 300 μ L of ethyl acetate, vortexing, and centrifuging to separate the phases. Repeat the extraction.[7]
- Combine the organic extracts and dry under vacuum.[7]



- Resuspend the dried product in a small volume of a suitable solvent (e.g., methanol) and spot it onto a TLC plate.
- Develop the TLC plate using an appropriate solvent system.
- Visualize the radiolabeled product using a phosphorimager. Alternatively, the product can be analyzed and quantified by HPLC-MS.

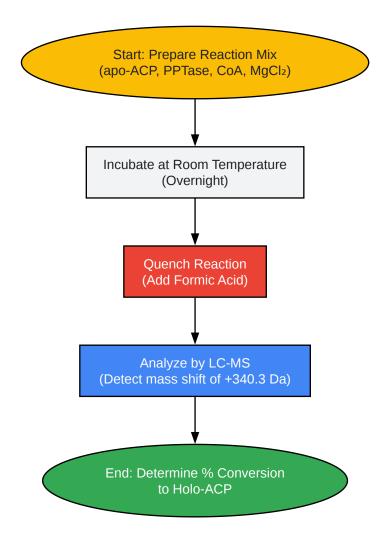
Visualizations



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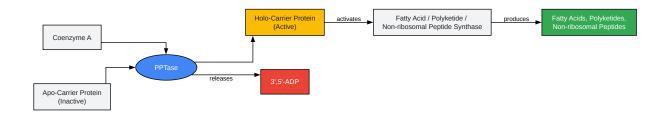
Caption: Enzymatic synthesis pathway of **4'-Phosphopantetheine**.





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Caption: Experimental workflow for an in vitro ACP phosphopantetheinylation assay.



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Caption: Role of PPTase in activating carrier proteins for biosynthesis.

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